molecular formula C11H14ClN B12983640 1-(2-(Chloromethyl)phenyl)pyrrolidine

1-(2-(Chloromethyl)phenyl)pyrrolidine

Cat. No.: B12983640
M. Wt: 195.69 g/mol
InChI Key: HWLMTTNCCYJFRR-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)phenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a chloromethyl group

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)phenyl)pyrrolidine typically involves the reaction of 2-(chloromethyl)benzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(Chloromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Chloromethyl)phenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(Chloromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-(Bromomethyl)phenyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(2-(Hydroxymethyl)phenyl)pyrrolidine:

    1-(2-(Methyl)phenyl)pyrrolidine: Lacks the halogen substituent, resulting in different reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H14ClN/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2

InChI Key

HWLMTTNCCYJFRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CCl

Origin of Product

United States

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